5-Bromo-2-ethoxybenzyl alcohol

Description

BenchChem offers high-quality 5-Bromo-2-ethoxybenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-ethoxybenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

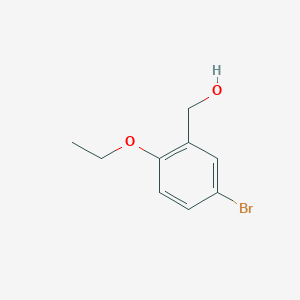

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-ethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDFHFNUPUWTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641071 | |

| Record name | (5-Bromo-2-ethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149489-18-9 | |

| Record name | (5-Bromo-2-ethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to 5-Bromo-2-ethoxybenzyl alcohol: Properties, Synthesis, and Applications

5-Bromo-2-ethoxybenzyl alcohol (CAS No. 149489-18-9) is a substituted aromatic alcohol that has emerged as a valuable intermediate in the fields of organic synthesis and medicinal chemistry.[1] Its unique structural arrangement, featuring a brominated phenyl ring, an ethoxy group, and a primary alcohol, provides a trifecta of reactive sites for constructing more complex molecular architectures. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, the ethoxy group modulates solubility and electronic properties, and the hydroxymethyl group offers a site for oxidation or esterification.[1]

This guide provides a senior scientist's perspective on the core attributes of 5-Bromo-2-ethoxybenzyl alcohol, detailing its physicochemical properties, outlining a logical and robust synthetic pathway, and discussing its applications, particularly in the context of drug discovery and development.

Part 1: Physicochemical and Structural Characteristics

The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters influence reaction conditions, purification strategies, and, in a pharmaceutical context, potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of downstream compounds.

Structural Features

The molecule's reactivity and function are derived from its key components:

-

Benzene Ring: The aromatic core provides a rigid scaffold.

-

Bromine Atom: Located at the 5-position, it activates the molecule for various coupling reactions (e.g., Suzuki, Heck, Sonogashira), a cornerstone of modern drug synthesis.

-

Ethoxy Group: This group at the 2-position influences the compound's lipophilicity and can direct ortho-lithiation reactions if required.

-

Hydroxymethyl Group (-CH2OH): As a primary alcohol, this group can be readily oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester, providing numerous pathways for molecular elaboration.[1][2]

Caption: Molecular structure of 5-Bromo-2-ethoxybenzyl alcohol.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 5-Bromo-2-ethoxybenzyl alcohol, which are critical for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 149489-18-9 | [1][3] |

| Molecular Formula | C₉H₁₁BrO₂ | [1][3] |

| Molecular Weight | 231.09 g/mol | [1][3] |

| Exact Mass | 229.99400 g/mol | [1] |

| LogP | 2.3401 | [1][3] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [1][3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 3 | [3] |

The LogP value of 2.34 suggests a balanced character between hydrophilicity and lipophilicity, a desirable trait for drug candidates as it can correlate with cell membrane permeability.[1]

Part 2: Synthesis and Purification Protocol

While numerous suppliers offer this compound for research purposes, an understanding of its synthesis is crucial for scalability and derivatization.[1] A robust and logical two-step approach involves the bromination of a readily available precursor followed by etherification. This method provides a clear, controllable pathway to the target molecule.

Overall Synthetic Workflow

Caption: Proposed synthetic workflow for 5-Bromo-2-ethoxybenzyl alcohol.

Step-by-Step Experimental Protocol

This protocol is based on established chemical principles for electrophilic aromatic substitution on activated rings. The ethoxy group is an ortho-, para-director; since the ortho position is sterically hindered by the ethoxy group itself, bromination is highly selective for the para position.

Step 1: Regioselective Bromination of 2-Ethoxybenzyl alcohol

-

Rationale: N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a solid that is safer and easier to handle than liquid bromine. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants well without participating in the reaction. The reaction is performed at 0°C to control the exothermicity and minimize potential side reactions.

-

Procedure:

-

To a stirred solution of 2-ethoxybenzyl alcohol (1.0 eq.) in anhydrous acetonitrile (10 mL per gram of alcohol) in a round-bottom flask, cool the mixture to 0°C using an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates reaction completion.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude residue is purified by flash column chromatography on silica gel.

-

A gradient elution system, starting from 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate, is typically effective.

-

Fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield 5-Bromo-2-ethoxybenzyl alcohol as a white solid or a viscous oil.

-

Part 3: Analytical Characterization (Self-Validation)

Confirmation of the product's identity and purity is non-negotiable. A combination of spectroscopic methods provides a definitive structural fingerprint.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all proton environments. Expected signals include:

-

A triplet and a quartet for the ethoxy group protons.

-

A singlet for the benzylic (-CH₂OH) protons.

-

A singlet for the proton on the hydroxyl group (which may exchange with D₂O).

-

Three distinct signals in the aromatic region, corresponding to the three protons on the substituted benzene ring, with characteristic coupling patterns.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique validates the carbon skeleton. Nine distinct signals are expected, corresponding to the nine unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS) will confirm the molecular weight. A key diagnostic feature will be the isotopic pattern of the molecular ion peak (M⁺ and M⁺+2) in a roughly 1:1 ratio, which is characteristic of a molecule containing one bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, as well as C-O and aromatic C-H stretching frequencies.

Part 4: Applications in Research and Drug Development

5-Bromo-2-ethoxybenzyl alcohol is not an end-product but a strategic starting point for creating high-value molecules.[1]

Role as a Synthetic Intermediate

The compound's utility stems from the orthogonal reactivity of its functional groups, allowing for sequential chemical modifications.

Caption: Key reaction pathways for 5-Bromo-2-ethoxybenzyl alcohol.

-

Synthesis of Novel Heterocycles: The corresponding aldehyde, 5-bromo-2-ethoxybenzaldehyde, is a precursor for synthesizing Schiff's bases and various heterocyclic systems, which are privileged structures in medicinal chemistry.[1][4]

-

Accessing Bi-aryl Scaffolds: The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions. By reacting it with various boronic acids (Suzuki coupling), new carbon-carbon bonds can be formed, leading to complex bi-aryl structures that are common motifs in active pharmaceutical ingredients (APIs).[5]

-

Probing Structure-Activity Relationships (SAR): In a drug discovery program, the ethoxy group can be easily replaced with other alkoxy groups (methoxy, isopropoxy, etc.) to systematically probe the effect of sterics and lipophilicity on biological activity. The bromine can be replaced with other groups to explore electronic and steric effects at that position. This makes the core scaffold ideal for building a library of analogs for SAR studies.

Conclusion

5-Bromo-2-ethoxybenzyl alcohol is a quintessential example of a modern synthetic building block. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it a reliable and valuable tool for chemists. For researchers in drug development, its true power lies in its capacity as a versatile scaffold, enabling the efficient construction and optimization of complex molecules with therapeutic potential. The strategic combination of its functional groups ensures its continued relevance in the pursuit of novel chemical entities.

References

-

Synthesis of (a) 5-Bromo-2-hydroxybenzyl Alcohol - PrepChem.com. Available at: [Link]

-

5-Bromo-2-hydroxybenzyl alcohol, 5 g, CAS No. 2316-64-5 - Carl ROTH. Available at: [Link]

-

Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. Available at: [Link]

-

5-Bromo-2-methoxybenzyl alcohol, heptafluorobutyrate - SpectraBase. Available at: [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC. Available at: [Link]

-

The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Drug Synthesis - WhaPharm. Available at: [Link]

-

Small but mighty: the impact of tertiary alcohols in drug design - Hypha Discovery. Available at: [Link]

-

Examples of drug molecules with a benzyl alcohol motif - ResearchGate. Available at: [Link]

Sources

- 1. 5-Bromo-2-ethoxybenzyl alcohol (149489-18-9) for sale [vulcanchem.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. chemscene.com [chemscene.com]

- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

5-Bromo-2-ethoxybenzyl Alcohol (CAS 149489-18-9): A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications

Executive Summary

5-Bromo-2-ethoxybenzyl alcohol is a highly versatile, bifunctional aromatic building block widely utilized in organic synthesis and pharmaceutical drug discovery. Characterized by its precisely positioned functional groups—an electrophilic bromine atom, an electron-donating ethoxy ether, and a nucleophilic/oxidizable hydroxymethyl group—this compound serves as a critical intermediate for generating complex biaryl scaffolds and specialized active pharmaceutical ingredients (APIs). This technical whitepaper explores the physicochemical properties, structural causality, validated synthetic protocols, and downstream applications of this essential chemical precursor.

Physicochemical Profiling & Structural Analysis

Understanding the quantitative parameters of 5-bromo-2-ethoxybenzyl alcohol is critical for predicting its behavior in solvent systems, biological assays, and synthetic pathways. The table below summarizes its core physicochemical data[1].

| Property | Value |

| Chemical Name | 5-Bromo-2-ethoxybenzyl alcohol |

| CAS Number | 149489-18-9 |

| Molecular Formula | C₉H₁₁BrO₂ |

| Molecular Weight | 231.086 g/mol |

| Exact Mass | 229.994 |

| LogP | 2.34 |

| Polar Surface Area (PSA) | 29.46 Ų |

| SMILES String | CCOC1=CC=C(Br)C=C1CO |

Structural Causality and Reactivity

The synthetic utility of 5-bromo-2-ethoxybenzyl alcohol is dictated by the synergistic electronic and steric effects of its substituents[1]:

-

C5 Bromine Atom: The halogen acts as a prime site for oxidative addition by low-valent transition metals (e.g., Pd(0)). While it inductively withdraws electron density from the ring, its primary role is serving as an electrophilic handle for metal-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira)[1].

-

C2 Ethoxy Group: The ethoxy substituent (-OCH₂CH₃) increases the compound's lipophilicity, yielding a moderate LogP of 2.34[1]. This strikes an optimal balance between aqueous compatibility and lipid membrane permeability, a highly desirable trait in medicinal chemistry[1]. Furthermore, it provides steric shielding to the adjacent benzylic position while donating electron density via resonance.

-

C1 Hydroxymethyl Group: The primary alcohol (-CH₂OH) provides a hydrogen bond donor and acceptor (contributing to the 29.46 Ų PSA)[1]. It acts as a versatile center that can be esterified, converted into a leaving group (e.g., mesylate or halide), or selectively oxidized to an aldehyde.

Synthetic Methodology: Regioselective O-Alkylation

The most direct and economically viable route to synthesize 5-bromo-2-ethoxybenzyl alcohol is via the regioselective O-alkylation (ethylation) of 5-bromo-2-hydroxybenzyl alcohol using iodoethane[2].

Synthetic workflow for 5-bromo-2-ethoxybenzyl alcohol via O-alkylation.

Step-by-Step Protocol: Synthesis from 5-Bromo-2-hydroxybenzyl alcohol

Causality & Design: Potassium carbonate (K₂CO₃) is selected as a mild base because it provides sufficient basicity to deprotonate the phenolic hydroxyl (pKa ~10) without affecting the aliphatic benzylic alcohol (pKa ~15). This thermodynamic differential ensures strict regioselectivity during the subsequent Sₙ2 attack on the electrophilic iodoethane.

-

Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 5-bromo-2-hydroxybenzyl alcohol in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

-

Deprotonation: Add 1.5 equivalents of finely powdered anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes to allow complete formation of the phenoxide intermediate.

-

Alkylation: Introduce 1.2 equivalents of iodoethane dropwise via a syringe.

-

Reaction: Elevate the temperature to 60°C and stir for 4–6 hours.

-

Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc.

Self-Validating System Checkpoint: Monitor the reaction progress via Thin-Layer Chromatography (TLC). The starting phenol will have a lower R_f value compared to the less polar ethoxy product. Post-purification, validate the structure via ¹H NMR: confirm the disappearance of the phenolic -OH peak (typically around 9-10 ppm) and verify the appearance of a new triplet (~1.4 ppm, -CH₃) and quartet (~4.1 ppm, -OCH₂-) corresponding to the newly installed ethoxy group.

Downstream Functionalization & Divergent Reactivity

The bifunctional nature of 5-bromo-2-ethoxybenzyl alcohol allows it to undergo divergent synthetic pathways, making it a highly modular intermediate[1].

Divergent reactivity pathways exploiting the bromo and hydroxyl functional groups.

Protocol: Chemoselective Oxidation to 5-Bromo-2-ethoxybenzaldehyde

The documented oxidation of this compound yields 5-bromo-2-ethoxybenzaldehyde, expanding its utility in organic synthesis[1].

Causality & Design: Activated manganese dioxide (MnO₂) is the reagent of choice for this transformation due to its high chemoselectivity for allylic and benzylic alcohols. Unlike Jones reagent or KMnO₄, MnO₂ prevents the over-oxidation of the benzylic alcohol into a carboxylic acid.

-

Preparation: Dissolve 5-bromo-2-ethoxybenzyl alcohol in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

-

Oxidation: Add 10 equivalents of activated MnO₂. (The large excess is required due to the heterogeneous nature of the reaction).

-

Reaction: Stir vigorously at room temperature for 12–24 hours.

-

Filtration: Filter the black suspension through a pad of Celite to remove the manganese residues. Wash the Celite pad thoroughly with additional DCM.

-

Isolation: Concentrate the filtrate under reduced pressure to afford the pure 5-bromo-2-ethoxybenzaldehyde.

Self-Validating System Checkpoint: Analyze the product via Infrared (IR) Spectroscopy. A successful oxidation is confirmed by the complete disappearance of the broad O-H stretch (~3300 cm⁻¹) and the emergence of a strong, sharp carbonyl C=O stretch (~1690 cm⁻¹) characteristic of an aromatic aldehyde.

Applications in Pharmaceutical Research

In medicinal chemistry, 5-bromo-2-ethoxybenzyl alcohol is highly valued in drug discovery programs[1]. The precise arrangement of its functional groups makes it an ideal precursor for synthesizing complex biologically active molecules.

Notably, halogenated alkoxybenzyl derivatives are frequently cited in pharmaceutical patents. For instance, related structural motifs have been utilized by entities such as Medivir AB (e.g., US Patent 5593993 A1) in the development of novel antiviral and antibiotic agents[3]. The bromine atom allows for late-stage functionalization via Suzuki-Miyaura coupling to append diverse aryl or heteroaryl rings, enabling rapid structure-activity relationship (SAR) exploration during the lead optimization phase.

Handling, Storage, and Safety Protocols

To maintain the chemical integrity of 5-bromo-2-ethoxybenzyl alcohol and ensure laboratory safety, strict protocols must be observed:

-

Storage: The compound should be sealed tightly and stored in a dry environment at 2–8°C to prevent slow environmental oxidation of the benzylic alcohol[4].

-

Handling: As a halogenated aromatic compound, it should be handled exclusively under a certified chemical fume hood. Standard personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory to prevent skin and eye irritation.

-

Reactivity Hazards: Avoid contact with strong oxidizing agents (which may cause uncontrolled oxidation of the alcohol) and strong acids.

References

Sources

Synthesis Pathway of 5-Bromo-2-ethoxybenzyl Alcohol: A Comprehensive Technical Guide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide an authoritative, mechanistically grounded, and self-validating protocol for the two-step synthesis of 5-bromo-2-ethoxybenzyl alcohol.

Molecular Overview & Strategic Importance

5-Bromo-2-ethoxybenzyl alcohol is a highly versatile synthetic intermediate frequently utilized in pharmaceutical research and the development of peptidomimetics[1]. Its structural architecture offers three distinct handles for orthogonal functionalization: an ethoxy group that modulates lipophilicity, a primary benzylic alcohol for oxidation or substitution, and an aryl bromide that serves as an ideal coupling partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[1].

Physicochemical Profile

| Property | Value |

| Chemical Name | 5-Bromo-2-ethoxybenzyl alcohol |

| CAS Number | 149489-18-9 |

| Molecular Formula | C 9 H 11 BrO 2 |

| Molecular Weight | 231.09 g/mol |

| LogP | 2.34 (Optimal balance of aqueous compatibility and membrane permeability) |

| Polar Surface Area (PSA) | 29.46 Ų |

Data supported by compound characterization standards[1].

Mechanistic Rationale and Causality

The synthesis of 5-bromo-2-ethoxybenzyl alcohol from 5-bromosalicylaldehyde (5-bromo-2-hydroxybenzaldehyde) is achieved via a robust, two-step sequence: an O -alkylation followed by a chemoselective carbonyl reduction.

Step 1: Williamson Ether Synthesis ( O -Alkylation)

The first transformation involves the alkylation of the phenolic hydroxyl group using ethyl bromide (EtBr).

-

Base Selection: Potassium carbonate (K 2 CO 3 ) is explicitly chosen over stronger bases like sodium hydroxide. As a mild base, K 2 CO 3 quantitatively deprotonates the phenol without triggering unwanted side reactions such as the Cannizzaro reaction or aldol condensations at the adjacent aldehyde moiety[2].

-

Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. DMF poorly solvates the resulting phenoxide anion, leaving it "naked" and highly nucleophilic, which accelerates the S N 2 attack on the electrophilic carbon of ethyl bromide[3].

Step 2: Chemoselective Hydride Reduction

The intermediate, 5-bromo-2-ethoxybenzaldehyde, is subsequently reduced to the target benzylic alcohol.

-

Reagent Selection: Sodium borohydride (NaBH 4 ) is the optimal hydride source. It is highly chemoselective, efficiently reducing the aldehyde to a primary alcohol while leaving the aryl bromide completely intact. Harsher reducing agents (like LiAlH 4 ) risk unwanted debromination[4].

-

Solvent Dynamics: The reaction is conducted in methanol (MeOH). Protic solvents actively participate in the transition state by hydrogen-bonding to the carbonyl oxygen, increasing its electrophilicity, and subsequently providing the proton required to stabilize the intermediate alkoxyborate complex[4].

Pathway Visualization

Chemical transformation pathway from 5-bromosalicylaldehyde to the target alcohol.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols integrate built-in validation checkpoints (in-process controls).

Protocol A: Synthesis of 5-Bromo-2-ethoxybenzaldehyde

Reference standard adapted from established peptidomimetic core syntheses[2].

-

Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromosalicylaldehyde (1.0 equivalent, e.g., 1.5 mmol, 301.5 mg) in anhydrous DMF (0.3 M concentration, ~5 mL).

-

Base Addition: Add anhydrous K 2 CO 3 (3.0 equivalents, 4.5 mmol, 622 mg) in one portion. The solution will immediately darken, indicating the formation of the phenoxide anion.

-

Alkylation: Add ethyl bromide (3.0 equivalents, 4.5 mmol, ~336 µL) dropwise via syringe. Seal the flask and stir the suspension vigorously at room temperature (20–25 °C).

-

In-Process Control (Validation): After 12 hours, check the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system. The starting material (bright yellow spot, lower Rf ) should be completely consumed, replaced by a single, less polar UV-active product spot (higher Rf ).

-

Workup: Dilute the reaction mixture with distilled water (15 mL) to dissolve inorganic salts, and extract with Ethyl Acetate (3 × 15 mL).

-

Purification: Wash the combined organic layers with 1M aqueous HCl (10 mL) to neutralize residual base, followed by brine (15 mL) to remove residual DMF. Dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to yield 5-bromo-2-ethoxybenzaldehyde as a white to pale-yellow solid[2].

Protocol B: Reduction to 5-Bromo-2-ethoxybenzyl alcohol

-

Reaction Setup: Dissolve the isolated 5-bromo-2-ethoxybenzaldehyde (1.0 equivalent, e.g., 1.0 mmol, 229 mg) in anhydrous methanol (0.2 M concentration, 5 mL) and cool the solution to 0 °C using an ice-water bath.

-

Hydride Addition: Carefully add NaBH 4 (1.5 equivalents, 1.5 mmol, 57 mg) in small portions over 5 minutes to manage the exothermic release of hydrogen gas.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1.5 to 2 hours.

-

In-Process Control (Validation): Monitor via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde starting material will stain positive (orange/red) with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The reaction is complete when the DNP-active spot disappears, leaving a more polar (lower Rf ) product spot that is UV-active but DNP-negative.

-

Quenching & Workup: Cool the flask back to 0 °C and slowly add 1M HCl dropwise until gas evolution ceases and the pH reaches ~3. This step is critical to safely destroy unreacted NaBH 4 and hydrolyze the intermediate borate complex.

-

Isolation: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organics with brine, dry over Na 2 SO 4 , and concentrate in vacuo to afford pure 5-bromo-2-ethoxybenzyl alcohol[4].

Operational Workflow Visualization

Step-by-step operational workflow for the two-stage synthesis and isolation.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and conditions required to achieve maximum yield across both synthetic steps.

| Parameter | Step 1: O -Alkylation | Step 2: Aldehyde Reduction |

| Substrate | 5-Bromosalicylaldehyde (1.0 eq) | 5-Bromo-2-ethoxybenzaldehyde (1.0 eq) |

| Primary Reagent | Ethyl Bromide (3.0 eq) | Sodium Borohydride (1.5 eq) |

| Secondary Reagent | Potassium Carbonate (3.0 eq) | N/A |

| Solvent System | Anhydrous DMF | Anhydrous Methanol |

| Temperature Profile | Room Temperature (20–25 °C) | 0 °C initially, then Room Temp |

| Reaction Time | 12 – 24 hours | 1.5 – 2 hours |

| Expected Yield | >95% | >90% |

References

- 5-Bromo-2-ethoxybenzyl alcohol - 149489-18-9 - Vulcanchem Vulcanchem

- Structural Simplification of a Tetrahydroquinoline-Core Peptidomimetic μ-Opioid Receptor (MOR) Agonist/δ-Opioid Receptor (DOR)

- Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds Against Single-Stranded RNA Viruses N

- Structural Simplification of a Tetrahydroquinoline Core Peptidomimetic μ-Opioid Receptor (MOR) Agonist/ δ-Opioid Receptor (DOR) Antagonist Produces Improved Metabolic Stability (PMC Version)

Sources

- 1. 5-Bromo-2-ethoxybenzyl alcohol (149489-18-9) for sale [vulcanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds Against Single-Stranded RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Simplification of a Tetrahydroquinoline Core Peptidomimetic μ-Opioid Receptor (MOR) Agonist/ δ-Opioid Receptor (DOR) Antagonist Produces Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

starting materials for 5-Bromo-2-ethoxybenzyl alcohol synthesis

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-ethoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-ethoxybenzyl alcohol is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its structural features, including the bromine atom, the ethoxy group, and the benzyl alcohol moiety, provide multiple points for further molecular elaboration. This guide offers a comprehensive overview of the primary synthetic strategies for obtaining 5-Bromo-2-ethoxybenzyl alcohol, with a focus on the selection of starting materials and the rationale behind the chosen reaction pathways. Detailed experimental protocols, comparative data, and workflow visualizations are provided to enable researchers to make informed decisions for their synthetic campaigns.

Introduction: Strategic Importance of 5-Bromo-2-ethoxybenzyl Alcohol

The unique substitution pattern of 5-Bromo-2-ethoxybenzyl alcohol makes it a valuable intermediate in organic synthesis. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functionalities. The 2-ethoxy group modulates the electronic properties of the aromatic ring and can influence the molecule's conformational preferences and solubility. Finally, the primary alcohol at the benzylic position can be readily oxidized to the corresponding aldehyde or converted to other functional groups, further expanding its synthetic utility. These attributes have led to its use in the development of novel therapeutic agents and other advanced materials.

Retrosynthetic Analysis: Devising Pathways to the Target Molecule

A retrosynthetic analysis of 5-Bromo-2-ethoxybenzyl alcohol reveals several logical bond disconnections, leading to a variety of potential starting materials. The most common strategies involve either the late-stage introduction of the alcohol functionality from a corresponding aldehyde or the construction of the substituted benzene ring from simpler precursors.

Caption: Retrosynthetic analysis of 5-Bromo-2-ethoxybenzyl alcohol.

This guide will focus on the most practical and well-documented of these synthetic routes.

Synthetic Route I: Reduction of 5-Bromo-2-ethoxybenzaldehyde

The most direct and efficient method to prepare 5-Bromo-2-ethoxybenzyl alcohol is through the reduction of its corresponding aldehyde, 5-bromo-2-ethoxybenzaldehyde. This approach is often preferred due to the high yields and selectivity of the reduction step.

Synthesis of the Aldehyde Precursor: 5-Bromo-2-ethoxybenzaldehyde

Two primary strategies exist for the synthesis of 5-bromo-2-ethoxybenzaldehyde:

This classic and reliable method involves the O-alkylation of 5-bromo-2-hydroxybenzaldehyde with an ethylating agent.[1][2] The phenolic hydroxyl group is first deprotonated with a mild base to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an ethyl halide.

Caption: Workflow for Williamson ether synthesis.

Experimental Protocol: Synthesis of 5-Bromo-2-ethoxybenzaldehyde

-

To a stirred solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq.) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5-2.0 eq.).[1]

-

Add an ethylating agent such as ethyl bromide or diethyl sulfate (1.1-1.2 eq.) to the suspension.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).[3]

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the crude product, which can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. Stronger bases like sodium hydride can also be used but require stricter anhydrous conditions.

-

Solvent: Polar aprotic solvents like acetone and DMF are ideal as they effectively solvate the cation of the base, leaving the phenoxide nucleophile highly reactive.[1]

-

Ethylating Agent: Ethyl bromide is a common choice due to its reactivity and volatility, which simplifies its removal after the reaction. Diethyl sulfate is another effective, albeit more toxic, alternative.

An alternative route to the aldehyde precursor is the direct introduction of a formyl group onto 1-bromo-4-ethoxybenzene. The Vilsmeier-Haack reaction is well-suited for this transformation due to the electron-rich nature of the starting material.[4][5]

Sources

solubility of 5-Bromo-2-ethoxybenzyl alcohol in organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromo-2-ethoxybenzyl Alcohol in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-ethoxybenzyl alcohol (CAS No. 149489-18-9). In the absence of publicly available quantitative solubility data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It combines a theoretical prediction of solubility based on the molecule's physicochemical properties with a detailed, field-proven experimental protocol for its empirical determination. By understanding the principles laid out in this guide, users will be equipped to make informed decisions regarding solvent selection for synthesis, purification, formulation, and various other research applications.

Molecular Profile and Physicochemical Properties

5-Bromo-2-ethoxybenzyl alcohol is a substituted aromatic alcohol with a unique combination of functional groups that dictate its behavior in different solvent environments.[1] A thorough understanding of its molecular structure is the first step in predicting its solubility.

The key structural features include:

-

A Brominated Benzene Ring: This core is aromatic and largely non-polar, contributing to the lipophilicity of the molecule.

-

An Ethoxy Group (-OCH₂CH₃): This ether linkage at the 2-position is a polar feature and can act as a hydrogen bond acceptor.

-

A Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group is polar and capable of acting as both a hydrogen bond donor and acceptor.[1]

These features result in a molecule with a balance of hydrophilic and lipophilic character, which is quantitatively represented by its physicochemical properties.

Table 1: Physicochemical Properties of 5-Bromo-2-ethoxybenzyl Alcohol

| Property | Value | Source |

| CAS Number | 149489-18-9 | [1], [2] |

| Molecular Formula | C₉H₁₁BrO₂ | [1], [2] |

| Molecular Weight | 231.09 g/mol | [1], [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.34 | [1], [2] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

The LogP value of 2.34 indicates a moderate lipophilicity, suggesting that the compound will not be highly soluble in water but should be readily soluble in many organic solvents.[1] The TPSA and hydrogen bonding capabilities confirm the presence of polar characteristics that will influence its interactions with polar solvents.

Theoretical Solubility Profile: Applying "Like Dissolves Like"

The fundamental principle governing solubility is that "like dissolves like".[3] This means a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. Given that 5-Bromo-2-ethoxybenzyl alcohol has a hydroxyl group, it can both donate and accept hydrogen bonds. Therefore, high solubility is expected in polar protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have significant dipole moments but do not donate hydrogen bonds. The polar groups (ethoxy and hydroxymethyl) of the target molecule will interact favorably with these solvents through dipole-dipole interactions. Good solubility is anticipated.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. The large, lipophilic bromophenyl ring of the solute suggests it will have some affinity for non-polar solvents. However, the polar functional groups will limit its solubility in highly non-polar solvents like hexane.

Sources

potential research applications of 5-Bromo-2-ethoxybenzyl alcohol

Title: Strategic Utilization of 5-Bromo-2-ethoxybenzyl Alcohol (CAS: 149489-18-9) in Advanced Drug Discovery and Organic Synthesis

Introduction As a Senior Application Scientist, I frequently evaluate molecular building blocks that serve as linchpins in complex synthetic routes. 5-Bromo-2-ethoxybenzyl alcohol[1] is one such tri-functional scaffold. Its unique structural topology—combining a reactive benzylic alcohol, an electron-donating ethoxy ether, and a versatile aryl bromide—makes it an indispensable intermediate in modern medicinal chemistry and materials science. This guide deconstructs the mechanistic utility of this compound and outlines self-validating protocols for its application in advanced drug discovery.

Chemical Profiling and Structural Rationale

Before deploying any building block in a multi-step synthesis, we must understand its physicochemical baseline. The balance between hydrophilicity and lipophilicity (LogP ~2.34)[1] suggests excellent membrane permeability, a critical factor when the downstream derivatives are intended for intracellular targets.

Table 1: Physicochemical Profile of 5-Bromo-2-ethoxybenzyl alcohol[1]

| Parameter | Value | Scientific Implication |

| CAS Number | 149489-18-9 | Unique registry identifier for procurement and IP tracking. |

| Molecular Formula | C9H11BrO2 | Dictates mass spectrometry (M+ and M+2 isotopic peaks). |

| Molecular Weight | 231.09 g/mol | Optimal low-MW starting material for drug-like space. |

| LogP | 2.34 | Favorable lipophilicity for downstream bioavailability. |

| Polar Surface Area | 29.46 Ų | Low PSA ensures high probability of crossing the blood-brain barrier (BBB). |

| SMILES | CCOC1=CC=C(Br)C=C1CO | Computational modeling and cheminformatics input. |

Mechanistic Rationale: The Tri-Functional Advantage

My approach to synthetic design relies on maximizing the orthogonal reactivity of a molecule. 5-Bromo-2-ethoxybenzyl alcohol offers three distinct handles:

-

The C5 Bromine (Cross-Coupling Anchor): The aryl bromide is primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The meta-relationship to the ethoxy group minimizes steric hindrance during the oxidative addition of the Pd(0) catalyst.

-

The C2 Ethoxy Group (Steric & Electronic Tuning): Unlike a methoxy group, the ethoxy moiety provides a larger steric shield and increased lipophilicity. In receptor binding (e.g., opioid receptors), this slight increase in bulk can dramatically shift the binding thermodynamics and metabolic stability[2].

-

The C1 Hydroxymethyl Group (Oxidation/Substitution Handle): The benzylic alcohol can be selectively oxidized to an aldehyde (5-bromo-2-ethoxybenzaldehyde)[1] or converted into a leaving group (mesylate/halide) for nucleophilic displacement.

Fig 1. Synthetic divergence of 5-Bromo-2-ethoxybenzyl alcohol in drug discovery.

Key Research Applications & Validated Workflows

Application 1: Broad-Spectrum Antiviral Chalcones Recent breakthroughs in virology have utilized the oxidized derivative of this compound (5-bromo-2-ethoxybenzaldehyde) to synthesize α,β-unsaturated ketone chalcones. These chalcones exhibit potent broad-spectrum antiviral activity against single-stranded RNA (ssRNA) viruses, including Zika, La Crosse, and Coronavirus OC43[3],[4]. The causality here is structural: the ethoxy and bromo substitutions on the A-ring of the chalcone scaffold are critical for binding to viral replication complexes early in the infection cycle[5].

Application 2: Opioid Receptor Modulators (MOR/DOR) In the pursuit of non-addictive analgesics, researchers have utilized 5-bromo-2-ethoxybenzyl derivatives to simplify complex tetrahydroquinoline-core peptidomimetics[6]. By transitioning to a monocyclic benzylic-core system, the resulting analogues demonstrated a 10-fold improvement in metabolic stability (resisting CYP2A6 aromatization) while retaining potent μ-opioid receptor (MOR) agonist and δ-opioid receptor (DOR) antagonist properties[2],[7].

Table 2: Summary of Biological Efficacy Derived from 5-Bromo-2-ethoxybenzyl Scaffolds

| Derivative Class | Primary Target | Key Findings & Efficacy | Reference |

| Chalcone Derivatives | ssRNA Viruses (Zika, OC43) | Potent in vitro inhibition of viral replication; minimal cytotoxicity. | [3],[4] |

| Monocyclic Peptidomimetics | MOR / DOR | Comparable potency to morphine; 10x enhanced metabolic stability. | [6],[2] |

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, I have detailed the standard operating procedures for the two most critical transformations. These protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to guarantee sequence integrity.

Protocol A: Controlled Benzylic Oxidation to 5-Bromo-2-ethoxybenzaldehyde Causality: Manganese dioxide (MnO₂) is selected over stronger oxidants (like KMnO₄ or Jones reagent) to prevent over-oxidation to the carboxylic acid. The mild conditions preserve the integrity of the ethoxy ether.

-

Preparation: Dissolve 10 mmol of 5-bromo-2-ethoxybenzyl alcohol in 50 mL of anhydrous dichloromethane (DCM).

-

Oxidation: Add 100 mmol (10 equivalents) of activated MnO₂ in a single portion. Stir the black suspension at room temperature (20-25 °C) under an argon atmosphere.

-

In-Process Control (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 8:2). The product aldehyde will run higher (higher Rf) than the starting alcohol. UV activity will intensify due to extended conjugation.

-

Workup: Once starting material is consumed (typically 4-6 hours), filter the suspension through a pad of Celite to remove the manganese salts. Wash the filter cake with an additional 50 mL of DCM.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 5-bromo-2-ethoxybenzaldehyde as a crystalline solid or viscous oil. Validation: ¹H NMR should show a distinct aldehyde proton singlet at ~10.4 ppm.

Protocol B: Claisen-Schmidt Condensation for Antiviral Chalcones [8] Causality: A strong base (KOH) in a protic solvent (MeOH) is used to generate the enolate of an acetophenone derivative, which then attacks the electrophilic carbonyl of our synthesized aldehyde. Thermodynamic control ensures the formation of the more stable trans (E) alkene.

-

Enolate Formation: In a round-bottom flask, combine 1.0 mmol of 5-bromo-2-ethoxybenzaldehyde and 1.0 mmol of the target acetophenone in 5 mL of methanol.

-

Condensation: Slowly add 5 mL of a 40% (w/v) KOH in methanol solution at room temperature.

-

Heating: Heat the reaction mixture to 60 °C and stir overnight (12-16 hours)[8].

-

Acidic Quench (Critical Step): Cool to room temperature and evaporate the solvent under reduced pressure. Dropwise, add 12 N HCl until the solution reaches pH 1[8]. Causality: This forces the precipitation of the chalcone and neutralizes the strong base, preventing retro-aldol degradation.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Fig 2. Validated workflow for synthesizing antiviral chalcones from the precursor.

Conclusion

The strategic application of 5-Bromo-2-ethoxybenzyl alcohol accelerates the discovery of novel therapeutics. By understanding the causality behind its reactivity—leveraging the bromo group for extension, the ethoxy group for lipophilic tuning, and the benzylic alcohol for functional group interconversion—scientists can construct highly complex, metabolically stable, and biologically potent architectures.

References

-

Kirton, L. K. M., Yousef, N. N., Parks, G. D., & Phanstiel, O. (2025). "Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds Against Single-Stranded RNA Viruses." Biomolecules, 15(9), 1285. DOI: 10.3390/biom15091285. Retrieved from: [Link]

-

Henry, S. P., Fernandez, T. J., Anand, J. P., Griggs, N. W., Traynor, J. R., & Mosberg, H. I. (2019). "Structural Simplification of a Tetrahydroquinoline-Core Peptidomimetic μ-Opioid Receptor (MOR) Agonist/δ-Opioid Receptor (DOR) Antagonist Produces Improved Metabolic Stability." Journal of Medicinal Chemistry, 62(8), 4142-4157. DOI: 10.1021/acs.jmedchem.9b00219. Retrieved from: [Link]

Sources

- 1. 5-Bromo-2-ethoxybenzyl alcohol (149489-18-9) for sale [vulcanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds Against Single-Stranded RNA Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds Against Single-Stranded RNA Viruses | MDPI [mdpi.com]

- 5. sciprofiles.com [sciprofiles.com]

- 6. Structural Simplification of a Tetrahydroquinoline-Core Peptidomimetic μ-Opioid Receptor (MOR) Agonist/δ-Opioid Receptor (DOR) Antagonist Produces Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds Against Single-Stranded RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Synthesis, and Pharmaceutical Applications of 5-Bromo-2-ethoxybenzyl Alcohol: A Comprehensive Technical Guide

Executive Summary

5-Bromo-2-ethoxybenzyl alcohol (CAS: 149489-18-9) is a highly versatile, halogenated aromatic building block that has played a critical role in modern medicinal chemistry. Initially emerging in the late 1990s as a key intermediate for antiviral drug development, its unique structural motifs—a reactive benzylic alcohol, an electron-donating ethoxy ether, and a versatile aryl bromide—have made it an indispensable scaffold[1]. This whitepaper explores the historical discovery, physicochemical rationale, and detailed synthetic methodologies of this compound, emphasizing its modern applications in synthesizing sodium-dependent glucose transporter (SGLT2) inhibitors and μ-opioid receptor (MOR) modulators.

Historical Context and Discovery

The historical footprint of 5-bromo-2-ethoxybenzyl alcohol can be traced back to antiviral research in the 1990s. Notably, it was documented as a critical intermediate in 2 detailing methods for the inhibition of HIV-related viruses[2]. In these early applications, the compound served as a vital electrophilic precursor for assembling complex antiviral pharmacophores.

Over the subsequent decades, the compound's utility expanded dramatically. In the 2000s, as the pharmaceutical industry shifted focus toward metabolic diseases, 5-bromo-2-ethoxybenzyl alcohol became a foundational intermediate in the synthesis of C-glycoside derivatives targeting SGLT2 for the treatment of Type 2 Diabetes Mellitus[3]. More recently, it has been utilized in the structural simplification of peptidomimetic opioid receptor modulators to improve metabolic stability, demonstrating its enduring relevance in contemporary drug discovery[4].

Physicochemical Properties & Structural Logic

Understanding the physicochemical properties of 5-bromo-2-ethoxybenzyl alcohol is essential for rationalizing its use in rational drug design. The presence of the ethoxy group (-OCH₂CH₃) provides a specific steric bulk and lipophilicity compared to its methoxy analog, influencing both receptor pocket fit and overall molecular solubility[1].

Table 1: Physicochemical Properties of 5-Bromo-2-ethoxybenzyl alcohol

| Property | Value | Causality / Significance in Drug Design |

|---|---|---|

| CAS Number | 149489-18-9 | Unique chemical identifier for procurement and tracking. |

| Molecular Formula | C₉H₁₁BrO₂ | Dictates mass and elemental composition. |

| Molecular Weight | 231.09 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5 limits. |

| LogP | 2.34 | Balanced hydrophilicity/lipophilicity, ideal for membrane permeability of downstream derivatives[1]. |

| Polar Surface Area (PSA) | 29.46 Ų | Low PSA ensures excellent cellular penetration and absorption profiles[1]. |

| Functional Groups | -Br, -OH, -OEt | Provides orthogonal reactivity for cross-coupling, alkylation, and target binding[1]. |

Synthetic Methodologies & Protocols

The synthesis of 5-bromo-2-ethoxybenzyl alcohol typically proceeds via a highly efficient two-step sequence starting from commercially available 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde)[5].

Causality in Experimental Design:

-

Alkylation Logic : The phenolic hydroxyl group is selectively alkylated using ethyl bromide (EtBr). Potassium carbonate (K₂CO₃) is used as a mild base to deprotonate the phenol, generating a highly nucleophilic phenoxide. N,N-dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which accelerates the Sₙ2 reaction without causing side reactions[4].

-

Reduction Logic : The resulting 5-bromo-2-ethoxybenzaldehyde is reduced to the benzylic alcohol using sodium borohydride (NaBH₄). NaBH₄ is chosen over stronger reducing agents like LiAlH₄ because it is strictly chemoselective for the carbonyl group and avoids the risk of reductive dehalogenation of the critical aryl bromide[6].

Step-by-Step Protocol: Synthesis of 5-Bromo-2-ethoxybenzyl alcohol

Step 1: Synthesis of 5-Bromo-2-ethoxybenzaldehyde

-

Setup : In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromosalicylaldehyde (1.0 eq) in anhydrous DMF (approx. 0.4 M concentration)[5].

-

Deprotonation : Add anhydrous K₂CO₃ (3.0 eq) to the solution. Stir at room temperature for 15 minutes to ensure complete phenoxide formation. The solution will transition to a deep yellow color.

-

Alkylation : Introduce ethyl bromide (3.0 eq) dropwise via syringe[4].

-

Reaction : Heat the mixture to 60-80°C under an inert atmosphere (N₂ or Argon) for 4-6 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) mobile phase.

-

Workup (Self-Validating) : Cool to room temperature, quench with distilled water to dissolve inorganic salts, and extract with ethyl acetate (3x). Wash the combined organic layers extensively with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 5-bromo-2-ethoxybenzaldehyde (typically >95% yield)[4].

Step 2: Reduction to 5-Bromo-2-ethoxybenzyl alcohol

-

Setup : Dissolve the crude 5-bromo-2-ethoxybenzaldehyde (1.0 eq) in methanol (0.5 M) and cool the flask to 0°C using an ice bath.

-

Reduction : Slowly add NaBH₄ (1.5 eq) in small portions to manage the exothermic evolution of hydrogen gas safely[6].

-

Reaction : Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quenching & Workup (Self-Validating) : Once TLC indicates complete consumption of the aldehyde, quench the reaction carefully with saturated aqueous NH₄Cl. This step is critical to safely destroy excess hydride and buffer the solution. Evaporate the methanol under reduced pressure[3].

-

Isolation : Partition the aqueous residue with dichloromethane (DCM). Extract the aqueous layer twice with DCM. Dry the combined organic layers over MgSO₄, filter, and evaporate to afford the pure 5-bromo-2-ethoxybenzyl alcohol as a white to off-white solid[3].

Synthetic workflow detailing the two-step conversion of 5-bromosalicylaldehyde to the target alcohol.

Pharmaceutical Applications & Mechanistic Pathways

Development of SGLT2 Inhibitors

Sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors are a revolutionary class of antidiabetic drugs that lower blood glucose by preventing renal glucose reabsorption[3]. 5-Bromo-2-ethoxybenzyl alcohol is a vital building block in synthesizing the aglycone core of these C-glycoside drugs.

Mechanistic Role : The benzylic alcohol is typically converted to a benzylic halide or activated ester, which is then coupled with a substituted benzene (e.g., via Friedel-Crafts alkylation) to form a diarylmethane scaffold[6]. Subsequently, the bromine atom at the 5-position serves as the precise handle for metal-catalyzed cross-coupling (e.g., using n-BuLi to form an aryl lithium intermediate) to attach the glucopyranoside ring[6]. The ethoxy group remains in the final drug architecture, optimizing the compound's fit within the SGLT2 receptor pocket and tuning its pharmacokinetic profile.

Structural Simplification of Opioid Receptor Modulators

Recent advancements in pain management have focused on developing5. This dual profile provides analgesia without the severe tolerance and dependence associated with traditional opioids like morphine[5].

Researchers utilized 5-bromo-2-ethoxybenzyl alcohol to synthesize a monocyclic benzylic-core system, replacing a metabolically unstable tetrahydroquinoline core. The compound was subjected to imine formation with Ellman's chiral sulfonamide, followed by Suzuki coupling at the bromine position[4]. This structural simplification resulted in analogs that retained MOR/DOR activity while demonstrating a 10-fold improvement in metabolic stability in liver microsomes[5].

Divergent drug discovery pathways utilizing the orthogonal reactivity of the compound.

References

-

VulcanChem - 5-Bromo-2-ethoxybenzyl alcohol (CAS: 149489-18-9) Properties and Applications. 7

-

Medivir AB (US5593993A) - Method for inhibition of HIV related viruses. Google Patents.2

-

Journal of Medicinal Chemistry (ACS) - Structural Simplification of a Tetrahydroquinoline-Core Peptidomimetic μ-Opioid Receptor (MOR) Agonist/δ-Opioid Receptor (DOR) Antagonist Produces Improved Metabolic Stability. 5

-

National Institutes of Health (PMC) - Structural Simplification of a Tetrahydroquinoline Core Peptidomimetic...4

-

Astellas Pharma Inc (EP1651658A1) - Novel compounds having inhibitory activity against sodium-dependant transporter. Google Patents. 3

-

Astellas Pharma Inc (US8222219B2) - Glucopyranoside compound. Google Patents. 6

Sources

- 1. 5-Bromo-2-ethoxybenzyl alcohol (149489-18-9) for sale [vulcanchem.com]

- 2. US5593993A - Method for inhibition of HIV related viruses - Google Patents [patents.google.com]

- 3. EP1651658A1 - Novel compounds having inhibitory activity against sodium-dependant transporter - Google Patents [patents.google.com]

- 4. Structural Simplification of a Tetrahydroquinoline Core Peptidomimetic μ-Opioid Receptor (MOR) Agonist/ δ-Opioid Receptor (DOR) Antagonist Produces Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US8222219B2 - Glucopyranoside compound - Google Patents [patents.google.com]

- 7. 5-Bromo-2-ethoxybenzyl alcohol (149489-18-9) for sale [vulcanchem.com]

Theoretical Properties and Synthetic Utility of 5-Bromo-2-ethoxybenzyl alcohol: A Technical Whitepaper

Executive Summary

In modern organic synthesis and drug discovery, the strategic selection of building blocks dictates the efficiency of downstream lead optimization. 5-Bromo-2-ethoxybenzyl alcohol (CAS: 149489-18-9) is a highly versatile, multi-functional aromatic intermediate. Characterized by a precise arrangement of reactive moieties—an electrophilic bromine, a nucleophilic/oxidizable hydroxymethyl group, and an electron-modulating ethoxy ether—this compound serves as a critical node in complex synthetic pathways[1].

This whitepaper provides an in-depth physicochemical profile, maps its structural reactivity, and establishes field-proven, self-validating experimental protocols for its most critical synthetic applications.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical properties of 5-Bromo-2-ethoxybenzyl alcohol is essential for predicting its behavior in both synthetic environments and biological assays. The data below synthesizes its core parameters.

| Property | Value |

| CAS Number | 149489-18-9[1] |

| Molecular Formula | C9H11BrO2[1] |

| Molecular Weight | 231.09 g/mol [2] |

| Exact Mass | 229.99400[1] |

| LogP | 2.34010[1] |

| Polar Surface Area (PSA) | 29.46[1] |

| SMILES | CCOC1=CC=C(Br)C=C1CO[2] |

| Storage Conditions | Sealed in dry, 2-8°C[2] |

Expert Insight on Lipophilicity: The relatively moderate LogP value of 2.34010 indicates an optimal balance between hydrophilicity and lipophilicity[1]. In pharmaceutical applications, this specific profile suggests excellent potential for both aqueous solubility and membrane permeability. Compared to its structural analog, 5-Bromo-2-methoxybenzyl alcohol (CAS: 80866-82-6), the ethoxy substitution provides a slight increase in lipophilicity, which can be strategically leveraged to enhance target binding kinetics in hydrophobic pockets[1].

Structural Dynamics & Reactivity Mapping

The utility of 5-Bromo-2-ethoxybenzyl alcohol stems from the orthogonal reactivity of its three primary functional groups.

-

The C5 Bromine Atom: Enhances the compound's reactivity as an electrophile, making it a prime candidate for metal-catalyzed cross-coupling reactions[1].

-

The C1 Hydroxymethyl Group: Provides a handle for further functionalization, most notably through chemoselective oxidation to an aldehyde derivative[1].

-

The C2 Ethoxy Group: Influences both the solubility profile and the electronic density of the aromatic ring, acting as a steric shield and an electron-donating group[1].

Fig 1. Structural reactivity map linking functional groups to synthetic pathways.

Field-Proven Synthetic Workflows

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an intrinsic analytical checkpoint.

Protocol A: Chemoselective Oxidation to 5-Bromo-2-ethoxybenzaldehyde

The documented oxidation of this alcohol to its corresponding aldehyde represents a critical derivative relationship, expanding its utility in organic synthesis[1].

Step-by-Step Methodology:

-

Substrate Dissolution: Dissolve 5-Bromo-2-ethoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature.

-

Oxidant Addition: Add activated manganese dioxide (MnO₂, 10.0 eq) in a single portion.

-

Agitation: Stir the heterogeneous suspension vigorously at room temperature for 12 hours.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the insoluble manganese salts, washing the filter cake with excess DCM.

-

Concentration: Evaporate the filtrate under reduced pressure to yield the crude 5-bromo-2-ethoxybenzaldehyde.

Causality Behind Experimental Choices: Activated MnO₂ is deployed as a mild, heterogeneous oxidant. Its selection over harsher reagents (e.g., KMnO₄ or Jones reagent) is dictated by its precise chemoselectivity for benzylic alcohols. This ensures the ethoxy ether linkage remains un-cleaved and strictly prevents over-oxidation to the carboxylic acid.

Self-Validating System: The heterogeneous nature of the reaction acts as a physical control—over-reaction is kinetically limited by the surface area of the MnO₂. Analytically, the system is validated via real-time LC-MS. Successful conversion is confirmed by a mass shift of -2 Da (m/z 229) and the emergence of a strong carbonyl stretch (~1690 cm⁻¹) in the FTIR spectrum, replacing the broad O-H stretch.

Fig 2. Self-validating workflow for chemoselective oxidation to benzaldehyde.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine substituent allows for highly efficient metal-catalyzed coupling reactions, enabling the construction of extended biaryl systems[1].

Step-by-Step Methodology:

-

Reagent Preparation: In a rigorously dried Schlenk flask, combine 5-Bromo-2-ethoxybenzyl alcohol (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v).

-

Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under an inert argon atmosphere.

-

Reaction Execution: Heat the biphasic mixture to 80°C for 4-6 hours.

-

Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Causality Behind Experimental Choices: The biphasic 1,4-dioxane/water solvent system is critical; water dissolves the inorganic base (K₂CO₃) to generate the reactive boronate species, while dioxane maintains the solubility of the organic fragments. Pd(dppf)Cl₂ is selected because its bidentate ligand framework prevents catalyst deactivation and accelerates reductive elimination, overcoming any minor steric hindrance from the ortho-ethoxy group.

Self-Validating System: This protocol incorporates a dual-validation mechanism. Physically, the color shift from red-orange (Pd pre-catalyst) to a dark, homogeneous solution indicates active catalyst turnover. Analytically, LC-MS monitoring tracks the disappearance of the distinct 1:1 isotopic doublet of the brominated starting material (m/z 231/233), replacing it with the singular mass peak of the coupled product—serving as an undeniable marker of reaction completion.

References

Sources

5-Bromo-2-ethoxybenzyl alcohol safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-ethoxybenzyl alcohol

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Bromo-2-ethoxybenzyl alcohol (CAS No. 149489-18-9). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data with established laboratory safety principles to ensure the well-being of personnel and the integrity of research. The causality behind each recommendation is explained to foster a culture of proactive safety and scientific excellence.

Compound Identification and Physicochemical Properties

5-Bromo-2-ethoxybenzyl alcohol is an aromatic compound utilized as a synthetic intermediate in various research and development applications, particularly in pharmaceutical and chemical synthesis.[1] Its structure, featuring a brominated benzene ring, an ethoxy group, and a primary alcohol, dictates its reactivity and physical properties.[1] While comprehensive experimental data for this specific compound is limited, its key properties can be summarized as follows.

| Property | Value | Source |

| CAS Number | 149489-18-9 | [1][2] |

| Molecular Formula | C₉H₁₁BrO₂ | [1][2] |

| Molecular Weight | 231.09 g/mol | [1][2] |

| LogP (octanol/water) | 2.34 | [1][2] |

| Topological Polar Surface Area | 29.46 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Appearance | Off-white to beige solid/powder | Inferred from analogs[3] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |

Hazard Assessment and Precautionary GHS Classification

As of the date of this guide, 5-Bromo-2-ethoxybenzyl alcohol does not have a harmonized GHS classification. However, a conservative approach to safety necessitates an assessment based on its structural motifs and data from closely related analogs, such as 2-ethoxybenzyl alcohol and 5-bromo-2-hydroxybenzyl alcohol.[4]

-

2-Ethoxybenzyl alcohol is classified as harmful if swallowed and causes skin, eye, and potential respiratory irritation.[4]

-

5-Bromo-2-hydroxybenzyl alcohol is classified as a skin, eye, and respiratory irritant.

-

Benzyl alcohols in general are often cited as being harmful if swallowed or inhaled and causing serious eye irritation.[5][6]

Based on this evidence, it is scientifically prudent to handle 5-Bromo-2-ethoxybenzyl alcohol as a hazardous substance. The following precautionary classification should be adopted in all laboratory settings.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[4] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning [4]

The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management in the laboratory transcends simple reliance on personal protective equipment (PPE). The Hierarchy of Controls is a systematic framework that prioritizes the most effective and reliable safety measures. Applying this framework is fundamental to minimizing exposure risk when handling 5-Bromo-2-ethoxybenzyl alcohol.

-

Elimination/Substitution: While not always feasible, consider if a less hazardous reagent could be used to achieve the same synthetic outcome.

-

Engineering Controls: This is the most critical physical control. All handling of 5-Bromo-2-ethoxybenzyl alcohol solid and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

-

Administrative Controls: Adherence to Standard Operating Procedures (SOPs), mandatory safety training, and clear labeling are essential.

-

Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be used in conjunction with the higher-level controls.

Standard Operating Procedures for Safe Handling

The following protocols are mandatory for all personnel handling 5-Bromo-2-ethoxybenzyl alcohol.

Engineering Controls

-

Primary Containment: All weighing, transferring, and reaction setups involving this compound must be conducted within a properly functioning chemical fume hood.[7][8] This is crucial to contain airborne particulates and potential vapors.

-

Ventilation: Ensure adequate general laboratory ventilation. Both local exhaust (fume hood) and general room ventilation are required.[9]

-

Safety Equipment: Verify that a safety shower and eyewash station are unobstructed and located close to the workstation.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Eye and Face Protection: Wear chemical safety goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133.[3][4][10] A face shield may be required for operations with a higher splash risk.

-

Hand Protection: Wear chemical-resistant nitrile gloves.[7][11] Inspect gloves for any signs of degradation or puncture before use. It is critical to understand that disposable gloves often provide only splash resistance; for prolonged contact, consult the manufacturer's breakthrough time data.[3][11] Change gloves immediately if contamination is suspected.

-

Skin and Body Protection: A flame-resistant lab coat must be worn and fully fastened.[7] Long pants and closed-toe shoes are mandatory laboratory attire and provide a necessary layer of protection.[12]

General Hygiene and Safe Work Practices

-

Avoid Contamination: Do not eat, drink, or smoke in any area where this chemical is handled or stored.[3][12]

-

Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before breaks.[4]

-

Avoid Inhalation/Ingestion: Never directly smell chemicals.[12] Use a pipette aid for all liquid transfers; never pipette by mouth.

-

Housekeeping: Maintain a clean and organized workspace. Promptly clean up any minor residues using appropriate procedures.

Storage and Transport

Proper storage is essential to maintain the chemical's stability and prevent accidental exposure.

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[10]

-

Storage Conditions: Store in a cool, dry, and well-ventilated area, such as a designated chemical storage cabinet.[13] For long-term stability, storage at 2-8°C is recommended.[2]

-

Incompatibilities: Segregate from strong oxidizing agents, as these materials can lead to vigorous and potentially hazardous reactions.[3][13][14]

-

Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.

Emergency Response Protocols

Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures.

First Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Skin Contact: Remove all contaminated clothing and shoes immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][10] Seek medical attention if irritation develops or persists.

-

Inhalation: Move the affected person to fresh air at once.[1][4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting.[15] If the person is conscious and alert, rinse their mouth thoroughly with water.[1] Seek immediate medical attention.[4][10]

Accidental Release (Spill) Measures

The response to a spill depends on its scale. The following workflow provides a logical sequence of actions.

Protocol for a Small, Controllable Spill:

-

Alert personnel in the immediate vicinity.

-

Ensure you are wearing the appropriate PPE (Section 4.2).

-

Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical sorbent.[7]

-

Carefully sweep or scoop the material into a designated hazardous waste container, avoiding the creation of dust.

-

Clean the spill area with a suitable solvent or detergent and water, and place all cleaning materials into the waste container.

-

Dispose of the waste according to institutional and local regulations.

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Collection: All waste containing 5-Bromo-2-ethoxybenzyl alcohol, including contaminated consumables and spill cleanup materials, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

-

Disposal Route: Do not dispose of this chemical down the drain or in the general trash.[3][11] All waste must be disposed of through a licensed and approved hazardous waste disposal company, in strict accordance with all local, state, and federal environmental regulations.

Toxicological Profile

References

-

Thermo Fisher Scientific. (2025, October 30). SAFETY DATA SHEET: 2-Ethoxybenzyl alcohol. Retrieved from [Link]

-

Zaera Research Group, University of California, Riverside. (2022, October 11). Diethyl ether SOP. Retrieved from [Link]

-

University of Edinburgh, School of Chemistry. (2009, July 10). Ether: It's hazards and safe use. Retrieved from [Link]

-

University of Florida, Environment, Health & Safety. (n.d.). Use of Ether. Retrieved from [Link]

-

Harvard University, Environmental Health & Safety. (2019, March 27). Laboratory Safety Guideline - Diethyl Ether. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET: 5-Bromo-2-hydroxy-3-methoxybenzyl alcohol. Retrieved from [Link]

-

University of California, Irvine. (2014, August 1). General Chemistry Lab Safety. Retrieved from [Link]

-

Labkem. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

-

Loba Chemie. (n.d.). BENZYL ALCOHOL GC- HS - Safety Data Sheet. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: benzyl alcohol. Retrieved from [Link]

-

Valudor Products. (n.d.). Safety Data Sheet: benzyl alcohol. Retrieved from [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydroxybenzyl alcohol. Retrieved from [Link]

-

Carl ROTH. (n.d.). 5-Bromo-2-hydroxybenzyl alcohol, 5 g. Retrieved from [Link]

-

Cole-Parmer. (2003, December 2). Material Safety Data Sheet - 5'-Bromo-2'-hydroxyacetophenone. Retrieved from [Link]

Sources

- 1. 5-Bromo-2-ethoxybenzyl alcohol (149489-18-9) for sale [vulcanchem.com]

- 2. chemscene.com [chemscene.com]

- 3. fishersci.ca [fishersci.ca]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. chemos.de [chemos.de]

- 7. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 8. scribd.com [scribd.com]

- 9. sds.edqm.eu [sds.edqm.eu]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 12. ozyegin.edu.tr [ozyegin.edu.tr]

- 13. fishersci.com [fishersci.com]

- 14. ehs.wisc.edu [ehs.wisc.edu]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Sourcing and Application of 5-Bromo-2-ethoxybenzyl alcohol (CAS 149489-18-9) in Drug Discovery: A Technical Guide to Commercial Supply and Synthetic Validation

Executive Summary

In modern drug discovery and agrochemical development, the integrity of synthetic building blocks dictates the success of downstream lead optimization. 5-Bromo-2-ethoxybenzyl alcohol (CAS: 149489-18-9) is a highly versatile, multi-functional intermediate. This technical whitepaper provides an in-depth analysis of its structural utility, evaluates the commercial supply landscape, and establishes self-validating protocols for both quality control and downstream palladium-catalyzed cross-coupling applications.

Structural Causality in Drug Design

The synthetic value of 5-Bromo-2-ethoxybenzyl alcohol (Molecular Formula: C9H11BrO2, MW: 231.09 g/mol ) lies in its orthogonal 1,2,4-trisubstitution pattern, which provides specific mechanistic advantages[1]:

-

Bromine Atom (C5): Serves as a prime electrophilic handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Its para-relationship to the ethoxy group ensures predictable electronic activation during oxidative addition[2].

-

Ethoxy Group (C2): Modulates the electronic density of the aromatic ring. A notable structural analog is 5-Bromo-2-methoxybenzyl alcohol (CAS: 80866-82-6) ; however, the ethoxy moiety in the target compound increases lipophilicity (LogP) and provides a distinct steric shield that influences the conformation of downstream biaryl products and alters its overall solubility profile[2].

-

Hydroxymethyl Group (C1): A protic handle that can be oxidized to an aldehyde (via Swern or Dess-Martin oxidation) for reductive aminations, or converted into a halide/mesylate for nucleophilic displacement.

Commercial Sourcing & Supply Chain Dynamics